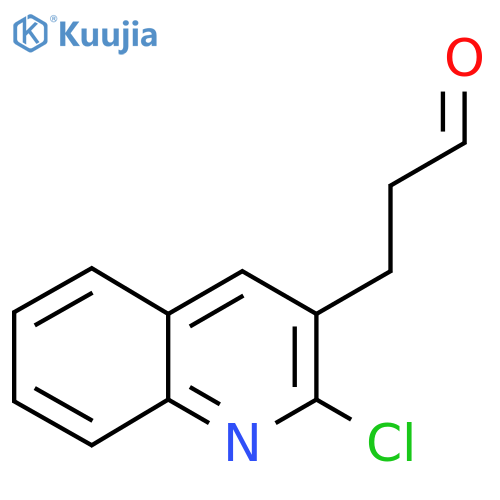Cas no 2228741-50-0 (3-(2-chloroquinolin-3-yl)propanal)

3-(2-chloroquinolin-3-yl)propanal 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloroquinolin-3-yl)propanal
- 2228741-50-0
- EN300-1992136
-
- インチ: 1S/C12H10ClNO/c13-12-10(5-3-7-15)8-9-4-1-2-6-11(9)14-12/h1-2,4,6-8H,3,5H2
- InChIKey: KQKGKKJTFXKQMB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C2C=CC=CC2=N1)CCC=O
計算された属性
- せいみつぶんしりょう: 219.0450916g/mol
- どういたいしつりょう: 219.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 30Ų
3-(2-chloroquinolin-3-yl)propanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992136-2.5g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1992136-10.0g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1992136-0.05g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1992136-0.25g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1992136-5.0g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1992136-0.5g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1992136-1.0g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1992136-5g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1992136-10g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-1992136-1g |
3-(2-chloroquinolin-3-yl)propanal |
2228741-50-0 | 1g |
$1172.0 | 2023-09-16 |
3-(2-chloroquinolin-3-yl)propanal 関連文献
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
3-(2-chloroquinolin-3-yl)propanalに関する追加情報
Recent Advances in the Study of 3-(2-Chloroquinolin-3-yl)propanal (CAS: 2228741-50-0) in Chemical Biology and Pharmaceutical Research
3-(2-Chloroquinolin-3-yl)propanal (CAS: 2228741-50-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by a quinoline scaffold with a chlorinated aromatic ring and an aldehyde functional group, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-(2-chloroquinolin-3-yl)propanal as a key building block for the synthesis of quinoline-based kinase inhibitors. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against several cancer-related kinases, including EGFR and VEGFR2. The study highlighted the compound's ability to modulate kinase signaling pathways, suggesting its potential as a lead compound for anticancer drug development.
In the context of infectious diseases, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of 3-(2-chloroquinolin-3-yl)propanal derivatives as potential antimalarial agents. The researchers found that certain structural modifications to the compound's quinoline core significantly enhanced its activity against Plasmodium falciparum, the parasite responsible for malaria. These findings underscore the compound's utility in addressing global health challenges.
From a chemical biology perspective, 3-(2-chloroquinolin-3-yl)propanal has been employed as a valuable probe in target identification studies. A 2024 Nature Chemical Biology paper described its use in activity-based protein profiling (ABPP) experiments, where it was shown to selectively label and inhibit specific cysteine proteases involved in inflammatory processes. This application demonstrates the compound's dual role as both a therapeutic candidate and a research tool for understanding disease mechanisms.
The synthetic accessibility of 3-(2-chloroquinolin-3-yl)propanal has also been a focus of recent research. A 2023 Organic Process Research & Development article detailed an improved, scalable synthesis route for this compound, addressing previous challenges in yield and purity. This advancement is particularly significant for pharmaceutical applications, where consistent quality and quantity of the intermediate are crucial for drug development programs.
Looking forward, the unique structural features of 3-(2-chloroquinolin-3-yl)propanal continue to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its aldehyde functionality can be utilized for conjugation with various drug carriers. Additionally, computational studies are being conducted to predict novel biological targets for this compound class, potentially expanding its therapeutic applications beyond currently known indications.
2228741-50-0 (3-(2-chloroquinolin-3-yl)propanal) 関連製品
- 2090318-76-4((2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol)
- 851129-72-1(2-{5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide)
- 1803644-13-4(3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine)
- 2549052-70-0(5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine)
- 2109571-45-9(ethyl 6-((2S,6R)-2,6-dimethylmorpholino)pyridazine-3-carboxylate)
- 51586-24-4(2,2,2-Trifluoro-1-phenylethylamine)
- 1805688-50-9(Methyl 5-cyano-2-(2-oxopropyl)benzoate)
- 2228369-47-7(3-(1-azido-2-hydroxyethyl)benzene-1,2-diol)
- 2228384-97-0(3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine)
- 924824-36-2(N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide)




